HADA hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

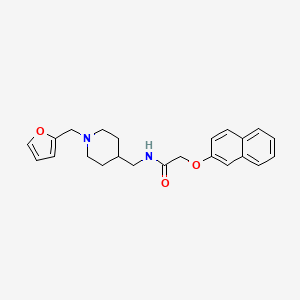

HADA hydrochloride is a blue fluorescent D-amino acid used for labeling peptidoglycans in live bacteria . It is known for its strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . The compound has a molecular weight of 328.71 g/mol and is soluble in DMSO .

Mechanism of Action

Target of Action

HADA hydrochloride, also known as 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride, is a blue fluorescent D-amino acid (FDAA) . The primary targets of this compound are the peptidoglycans (PGs) of diverse bacterial species . Peptidoglycans are essential components of the bacterial cell wall and play a crucial role in maintaining the structural integrity of the cell.

Mode of Action

This compound interacts with its targets by being efficiently incorporated into the peptidoglycans at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .

Biochemical Pathways

The incorporation of this compound into peptidoglycans affects the PG biosynthesis pathway . This pathway is responsible for the synthesis and maintenance of the bacterial cell wall. The downstream effects of this interaction include changes in the structure and function of the bacterial cell wall, which can be monitored using the fluorescence of this compound .

Pharmacokinetics

Its ability to be incorporated into peptidoglycans suggests that it can be efficiently taken up by bacterial cells . The impact of these properties on the bioavailability of this compound is currently unknown and may be a topic of future research.

Result of Action

The result of this compound’s action is the labeling of peptidoglycans in live bacteria . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This allows for the visualization and study of bacterial growth and cell wall synthesis .

Biochemical Analysis

Biochemical Properties

HADA hydrochloride interacts with peptidoglycans, a type of polymer in bacterial cell walls . It is incorporated into the peptidoglycans of various bacterial species at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .

Cellular Effects

This compound has a significant impact on bacterial cells. It is incorporated into the peptidoglycans of diverse bacterial species, allowing for the specific and covalent probing of bacterial growth . This does not affect the growth rates of the bacterial cell populations .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the peptidoglycans of bacterial cells . This allows for the specific and covalent probing of bacterial growth

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent. FDAA labeling can take as little as 30 seconds for a rapidly growing species such as Escherichia coli . Although this compound is dimmer and less photostable than other FDAAs, it most reproducibly and robustly labels the PG of most bacterial species .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans of diverse bacterial species at the sites of PG biosynthesis .

Transport and Distribution

This compound is transported to the sites of peptidoglycan biosynthesis in bacterial cells . It is then incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .

Subcellular Localization

The subcellular localization of this compound is at the sites of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .

Preparation Methods

The synthesis of HADA hydrochloride involves the reaction of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride with D-alanine in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile . Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

HADA hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives .

Scientific Research Applications

HADA hydrochloride is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar compounds to HADA hydrochloride include:

7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Another fluorescent probe used for imaging applications.

3-(2-Hydroxy-4-methoxyphenyl)chroman-7-ol: A compound with similar structural features but different fluorescence properties.

The uniqueness of this compound lies in its ability to label peptidoglycans without affecting bacterial growth, making it an invaluable tool for studying bacterial cell wall dynamics .

Properties

IUPAC Name |

(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOEKQNBIXHDI-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2833274.png)

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)

![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)

![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2833285.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B2833287.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2833290.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)

![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2833294.png)